molecular formula C₈H₆D₄ClN₅O₃S B1146126 N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide CAS No. 1331642-98-8

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide

Cat. No. B1146126
M. Wt: 295.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187927B1

Procedure details

A mixture of 1.62 g of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2.44 g of 2-chloro-5-chloromethyl-thiazole, 4.2 g of potassium carbonate and 25 ml of N,N-dimethylformamide is heated for 5 h at 60° and then filtered. The filtrate is evaporated in vacuo on a rotary evaporator, and the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]. This gives the title compound, which melts at 132-134°, in a yield of 67%.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[N:8][N+:9]([O-:11])=[O:10])[NH:6][CH2:5][O:4][CH2:3]1.[Cl:12][C:13]1[S:14][C:15]([CH2:18]Cl)=[CH:16][N:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:12][C:13]1[S:14][C:15]([CH2:18][N:6]2[CH2:5][O:4][CH2:3][N:2]([CH3:1])[C:7]2=[N:8][N+:9]([O-:11])=[O:10])=[CH:16][N:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CN1COCNC1=N[N+](=O)[O-]
Name
Quantity
2.44 g
Type
reactant
Smiles
ClC=1SC(=CN1)CCl
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 5 h at 60°
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1C(N(COC1)C)=N[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06187927B1

Procedure details

A mixture of 1.62 g of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2.44 g of 2-chloro-5-chloromethyl-thiazole, 4.2 g of potassium carbonate and 25 ml of N,N-dimethylformamide is heated for 5 h at 60° and then filtered. The filtrate is evaporated in vacuo on a rotary evaporator, and the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]. This gives the title compound, which melts at 132-134°, in a yield of 67%.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[N:8][N+:9]([O-:11])=[O:10])[NH:6][CH2:5][O:4][CH2:3]1.[Cl:12][C:13]1[S:14][C:15]([CH2:18]Cl)=[CH:16][N:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:12][C:13]1[S:14][C:15]([CH2:18][N:6]2[CH2:5][O:4][CH2:3][N:2]([CH3:1])[C:7]2=[N:8][N+:9]([O-:11])=[O:10])=[CH:16][N:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CN1COCNC1=N[N+](=O)[O-]
Name
Quantity
2.44 g
Type
reactant
Smiles
ClC=1SC(=CN1)CCl
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 5 h at 60°
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1C(N(COC1)C)=N[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06187927B1

Procedure details

A mixture of 1.62 g of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2.44 g of 2-chloro-5-chloromethyl-thiazole, 4.2 g of potassium carbonate and 25 ml of N,N-dimethylformamide is heated for 5 h at 60° and then filtered. The filtrate is evaporated in vacuo on a rotary evaporator, and the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]. This gives the title compound, which melts at 132-134°, in a yield of 67%.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[N:8][N+:9]([O-:11])=[O:10])[NH:6][CH2:5][O:4][CH2:3]1.[Cl:12][C:13]1[S:14][C:15]([CH2:18]Cl)=[CH:16][N:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:12][C:13]1[S:14][C:15]([CH2:18][N:6]2[CH2:5][O:4][CH2:3][N:2]([CH3:1])[C:7]2=[N:8][N+:9]([O-:11])=[O:10])=[CH:16][N:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CN1COCNC1=N[N+](=O)[O-]
Name
Quantity
2.44 g
Type
reactant
Smiles
ClC=1SC(=CN1)CCl
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 5 h at 60°
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1C(N(COC1)C)=N[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06187927B1

Procedure details

A mixture of 1.62 g of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2.44 g of 2-chloro-5-chloromethyl-thiazole, 4.2 g of potassium carbonate and 25 ml of N,N-dimethylformamide is heated for 5 h at 60° and then filtered. The filtrate is evaporated in vacuo on a rotary evaporator, and the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]. This gives the title compound, which melts at 132-134°, in a yield of 67%.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[N:8][N+:9]([O-:11])=[O:10])[NH:6][CH2:5][O:4][CH2:3]1.[Cl:12][C:13]1[S:14][C:15]([CH2:18]Cl)=[CH:16][N:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:12][C:13]1[S:14][C:15]([CH2:18][N:6]2[CH2:5][O:4][CH2:3][N:2]([CH3:1])[C:7]2=[N:8][N+:9]([O-:11])=[O:10])=[CH:16][N:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CN1COCNC1=N[N+](=O)[O-]
Name
Quantity
2.44 g
Type
reactant
Smiles
ClC=1SC(=CN1)CCl
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 5 h at 60°
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography [silica gel; dichloromethane/methanol (95:5)]

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1C(N(COC1)C)=N[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.